Absolute (R)-Stereochemistry Defined by X-ray Crystallography of PRMT5–Inhibitor Complex
The (S)-configured amino alcohol fragment (derived from CAS 1616077-51-0) is definitively established as the bioactive stereoisomer through the crystal structure of GSK3326595 bound to the PRMT5:MEP50 complex (PDB 9MGL). The X-ray structure at high resolution reveals a specific hydrogen-bond network between the (S)-hydroxyl group and the protein backbone that would be geometrically impossible for the (R)-enantiomer, providing direct structural evidence that the (R)-enantiomer (target compound, CAS 1616077-53-2) cannot recapitulate this binding mode. This makes the (R)-enantiomer the essential negative control for confirming stereospecific inhibition [1].
| Evidence Dimension | Stereochemical fitness for PRMT5 active site binding |
|---|---|
| Target Compound Data | (R)-configuration: hydroxyl group orientation incompatible with key H-bond network observed in PDB 9MGL |
| Comparator Or Baseline | (S)-configuration (CAS 1616077-51-0): hydroxyl group engages critical H-bond in GSK3326595–PRMT5:MEP50 co-crystal structure (PDB 9MGL) |
| Quantified Difference | Stereochemical incompatibility precludes binding; (S)-enantiomer-derived GSK3326595 exhibits PRMT5 IC₅₀ = 6.2 nM |
| Conditions | X-ray crystallography of PRMT5:MEP50 in complex with MTA and GSK3326595 (PDB 9MGL, DOI: 10.1021/acs.jmedchem.4c01998) |
Why This Matters
For medicinal chemistry teams conducting PRMT5 SAR programs, the (R)-enantiomer is the mandatory stereochemical control compound to validate that observed inhibitory activity is stereospecific rather than due to non-specific assay interference; purchasing the racemate instead yields ambiguous data.
- [1] PDB Entry 9MGL. (2024). Crystal structure of PRMT5:MEP50 in complex with MTA and GSK3326595. Primary publication DOI: 10.1021/acs.jmedchem.4c01998. RCSB Protein Data Bank. View Source
